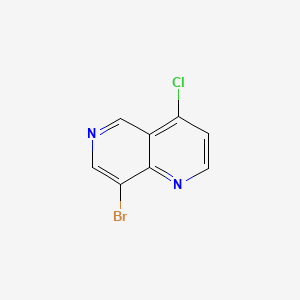

8-Bromo-4-chloro-1,6-naphthyridine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H4BrClN2 |

|---|---|

Molekulargewicht |

243.49 g/mol |

IUPAC-Name |

8-bromo-4-chloro-1,6-naphthyridine |

InChI |

InChI=1S/C8H4BrClN2/c9-6-4-11-3-5-7(10)1-2-12-8(5)6/h1-4H |

InChI-Schlüssel |

VATXVMACOPHIMW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=C2C(=CN=CC2=C1Cl)Br |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 8 Bromo 4 Chloro 1,6 Naphthyridine and Its Functionalized Congeners

Foundational Approaches for 1,6-Naphthyridine (B1220473) Synthesis

The construction of the 1,6-naphthyridine core can be achieved through several synthetic strategies, ranging from classical multi-step sequences to more modern and efficient one-pot multicomponent reactions.

Multi-Step Reaction Sequences and Cyclization Strategies

The synthesis of 1,6-naphthyridine scaffolds is often accomplished through multi-step sequences that involve the gradual construction of the bicyclic system. researchgate.net These methods offer flexibility in introducing various substituents at different positions of the naphthyridine ring. A common strategy involves the condensation of appropriately substituted pyridine (B92270) derivatives. For instance, the synthesis of 1,2,3,4-tetrahydrobenzo[b] acs.orgnih.govnaphthyridines has been achieved through a sequence involving the reductive amination of 2-chloro-3-formylquinolines with various amines, followed by N-allylation and an intramolecular Heck-type 6-exo-trig cyclization. researchgate.net

Another approach involves the use of pre-formed pyridine or pyridone rings. researchgate.net For example, 1,6-naphthyridin-2(1H)-ones can be synthesized by constructing the second ring from a pre-existing pyridine or pyridone moiety. researchgate.net The synthesis of dibenzo[b,h] acs.orgnih.govnaphthyridines has been reported via the intramolecular Diels-Alder cycloaddition of aryl oxazoles with substituted acrylamides, showcasing a powerful cyclization strategy for accessing complex polycyclic naphthyridine systems. ucla.edu

| Starting Materials | Key Reactions | Product Type | Reference |

| 2-Chloro-3-formylquinolines, Amines | Reductive amination, N-allylation, Intramolecular Heck cyclization | 1,2,3,4-Tetrahydrobenzo[b] acs.orgnih.govnaphthyridines | researchgate.net |

| Pyridine/Pyridone derivatives | Ring construction | 1,6-Naphthyridin-2(1H)-ones | researchgate.net |

| Aryl oxazoles, Acrylamides | Intramolecular Diels-Alder cycloaddition | Dibenzo[b,h] acs.orgnih.govnaphthyridines | ucla.edu |

Refinements of the Skraup Reaction for 1,6-Naphthyridine Scaffold Formation

The Skraup reaction, a classic method for quinoline (B57606) synthesis, has been adapted for the preparation of naphthyridines. acs.orgwikipedia.orgnumberanalytics.comnumberanalytics.com This reaction typically involves heating an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. acs.org However, the traditional Skraup reaction is often characterized by harsh conditions and low yields.

Refinements to the Skraup reaction have been developed to overcome these limitations. One notable modification involves the use of 4-aminopyridine-N-oxide as the starting material. This leads to the formation of a 1,6-naphthyridine-N-oxide intermediate, which can then be reduced to the free base, providing a more controlled and higher-yielding route to the 1,6-naphthyridine scaffold. acs.org These refinements have made the Skraup reaction a more viable tool for the synthesis of this important heterocyclic system.

| Starting Material | Key Modification | Product | Advantage | Reference |

| 4-Aminopyridine (B3432731) | Use of 4-aminopyridine-N-oxide | 1,6-Naphthyridine | Improved yield and control | acs.org |

One-Pot Multicomponent Reactions for Substituted 1,6-Naphthyridines

One-pot multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules like substituted 1,6-naphthyridines. nih.govresearchgate.netekb.egrsc.orgresearchgate.net These reactions allow for the formation of multiple bonds in a single synthetic operation, avoiding the need for isolation of intermediates and reducing waste.

Several MCRs for the synthesis of 1,6-naphthyridine derivatives have been reported. For example, a three-component reaction of aminopyridinones, aromatic aldehydes, and Meldrum's acid under ultrasound irradiation has been developed for the synthesis of 1,6-naphthyridine-2,5-diones. researchgate.net This method offers high yields and employs environmentally benign conditions. Another example is the one-pot cascade reaction of aromatic aldehydes and malononitrile (B47326) dimer in ethanol (B145695) to produce highly functionalized tetrahydro-1,6-naphthyridine derivatives. researchgate.net The synthesis of dibenzo[b,h] acs.orgnih.govnaphthyridines has also been achieved in a one-pot reaction from 2-acetylaminobenzaldehyde and methyl ketones under basic conditions. rsc.org

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Aminopyridinones, Aromatic aldehydes, Meldrum's acid | Ultrasound, Acetic acid in water | 1,6-Naphthyridine-2,5-diones | researchgate.net |

| Aromatic aldehydes, Malononitrile dimer | Ethanol, Reflux | Tetrahydro-1,6-naphthyridines | researchgate.net |

| 2-Acetylaminobenzaldehyde, Methyl ketones | Basic conditions | Dibenzo[b,h] acs.orgnih.govnaphthyridines | rsc.org |

| Isatin, Malononitrile, 3-Aminopyrazole | Water, NaOH | Benzo[c]pyrazolo researchgate.netekb.egnaphthyridines | nih.gov |

Specific Synthetic Routes to 8-Bromo-4-chloro-1,6-naphthyridine (B6168220)

The introduction of bromo and chloro substituents at specific positions of the 1,6-naphthyridine ring requires targeted synthetic strategies.

Preparation from 8-Bromo-1,6-naphthyridine-5(6H)-one Precursors

A direct and efficient route to this compound involves the chemical modification of a pre-synthesized 8-Bromo-1,6-naphthyridin-5(6H)-one precursor. chemicalbook.com This precursor serves as a valuable intermediate, allowing for the selective introduction of the chloro group at the 4-position.

The synthesis of this compound from 8-Bromo-1,6-naphthyridin-5(6H)-one is typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or trichlorophosphate. chemicalbook.com The reaction is generally carried out at elevated temperatures to facilitate the conversion of the pyridone moiety to the corresponding chloro-substituted pyridine ring. This method provides a reliable pathway to the target compound with good yields.

| Precursor | Reagent | Product | Reference |

| 8-Bromo-1,6-naphthyridin-5(6H)-one | Trichlorophosphate | This compound | chemicalbook.com |

Bromination and Chlorination Strategies for Naphthyridine Intermediates

The introduction of bromine and chlorine atoms onto the naphthyridine scaffold can also be achieved through direct halogenation of suitable intermediates. nih.gov The regioselectivity of these reactions is often influenced by the electronic properties of the existing substituents and the reaction conditions.

For instance, the chlorination of 1,5-naphthyridine (B1222797) derivatives can be facilitated by the initial formation of the corresponding N-oxide, which activates the ring towards nucleophilic substitution. nih.gov Subsequent treatment with a chlorinating agent like phosphorus oxychloride can then introduce a chlorine atom at a specific position. nih.gov Similarly, bromination of naphthyridine systems can be carried out using elemental bromine in a suitable solvent. nih.gov In some cases, a domino reaction involving double elimination of hydrogen bromide from a starting material like mucobromic acid has been utilized to synthesize dibenzo[b,h] acs.orgnih.govnaphthyridine derivatives. rsc.org The development of regioselective metalation followed by quenching with an electrophile also presents a powerful strategy for the functionalization of bromo-substituted naphthyridines. beilstein-journals.org

| Naphthyridine Intermediate | Halogenating Agent/Method | Product | Reference |

| 1,5-Naphthyridine-N-oxide | Phosphorus oxychloride | Chloro-1,5-naphthyridine | nih.gov |

| 1,5-Naphthyridine | Bromine in acetic acid | Bromo-1,5-naphthyridine | nih.gov |

| 2-Aminobenzamides, Mucobromic acid | Iodine-catalyzed domino reaction | Dibenzo[b,h] acs.orgnih.govnaphthyridine-carboxamides | rsc.org |

| 4-Bromobenzo[c] researchgate.netekb.egnaphthyridine | TMPMgCl∙LiCl, Electrophile | 5-Substituted-4-bromobenzo[c] researchgate.netekb.egnaphthyridine | beilstein-journals.org |

Synthesis of Related Halogenated Naphthyridine Analogues

The synthesis of halogenated 1,6-naphthyridine analogues is crucial for developing new derivatives with diverse biological activities. The introduction of halogens at various positions on the naphthyridine core can significantly influence the molecule's electronic properties and its interactions with biological targets.

One common strategy involves the construction of the bicyclic system from a pre-existing pyridine ring. For instance, the synthesis of 7-amino-5-halo substituted 1,6-naphthyridin-2(1H)-ones (where the halogen is chlorine or bromine) starts from 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles. mdpi.com This approach highlights the versatility of using substituted pyridines as foundational building blocks. Another method begins with a preformed 4-chloropyridine, specifically ethyl 4,6-dichloro-3-pyridinecarboxylate, which reacts with an amine and subsequently undergoes condensation with methyl phenylacetate (B1230308) to yield the corresponding 1,6-naphthyridin-2(1H)-one structure. nih.gov

The direct halogenation of a naphthyridine precursor is also a viable route. For example, 8-Bromo-5-chloro-1,6-naphthyridine can be synthesized from 8-Bromo-1,6-naphthyridin-5(6H)-one by treatment with trichlorophosphate at 100°C for 28 hours. chemicalbook.com This demonstrates a direct method to introduce a chlorine atom into a pre-brominated naphthyridine system.

The following table summarizes synthetic routes to various halogenated naphthyridine analogues.

Advances in Synthetic Chemistry for 1,6-Naphthyridine Derivatives

Recent advancements in synthetic organic chemistry have provided more efficient and versatile methods for the preparation of 1,6-naphthyridine derivatives. These methods often focus on improving yields, reducing reaction steps, and allowing for greater substituent diversity, which is essential for medicinal chemistry applications. researchgate.net

A significant development is the use of heteroaryl ditriflates as highly reactive, bench-stable intermediates. acs.org This method involves a tandem nitrile hydration/cyclization to form 1,6-naphthyridine-5,7-diones under mild conditions. These diones are then converted to 1,6-naphthyridine-5,7-ditriflates. This activation strategy is an attractive alternative to traditional halogenation and allows for one-pot difunctionalization reactions, leading to a diverse range of drug-like products in a rapid fashion. acs.org

Multi-component reactions (MCRs) have also emerged as a powerful tool for the synthesis of complex 1,6-naphthyridine derivatives. ekb.eg For example, a diastereoselective synthesis of pyrano- and furano-naphthyridines has been achieved using Camphor sulfonic acid (CSA) as a catalyst in a multi-component reaction involving 4-aminopyridine and cyclic enol ethers. This approach offers high yields and primarily cis diastereoselectivity. ekb.eg

Furthermore, sequential one-pot reactions are being developed to streamline the synthesis of complex fused systems. One such method involves the reductive amination of 2-chloro-3-formylquinolines, followed by N-allylation and an intramolecular Heck-type cyclization to produce 1,2,3,4-tetrahydrobenzo[b] mdpi.comnih.gov-naphthyridines in good to high yields. researchgate.net These advanced methods represent a shift towards more efficient and modular approaches for constructing the 1,6-naphthyridine scaffold. researchgate.netacs.org

The table below highlights some of the advanced synthetic strategies for 1,6-naphthyridine derivatives.

Table of Compounds

Chemical Reactivity and Transformation Studies of 8 Bromo 4 Chloro 1,6 Naphthyridine Derivatives

Nucleophilic Substitution Reactions

The presence of both bromine and chlorine atoms on the 1,6-naphthyridine (B1220473) scaffold allows for selective nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups.

Substitution at Bromine and Chlorine Positions

The differential reactivity of the C-Br and C-Cl bonds in 8-bromo-4-chloro-1,6-naphthyridine (B6168220) allows for stepwise and selective functionalization. The position of the halogen atom on the naphthyridine ring significantly influences its susceptibility to nucleophilic attack. Generally, the chlorine atom at the 4-position is more activated towards nucleophilic substitution than the bromine atom at the 8-position. This is attributed to the electronic effects of the heterocyclic nitrogen atoms.

For instance, derivatives such as 8-bromo-4-chloro-7-methoxy-1,6-naphthyridine (B1382234) and ethyl this compound-3-carboxylate have been synthesized, highlighting the stability of the bromo and chloro groups to certain reaction conditions while other parts of the molecule are modified. nih.govuni.lu

Influence of Electronic and Steric Factors on Nucleophilic Reactivity

Electronic and steric factors play a crucial role in directing the outcome of nucleophilic substitution reactions on the this compound core. The electron-withdrawing nature of the nitrogen atoms in the 1,6-naphthyridine ring system deactivates the aromatic system towards electrophilic attack but activates it for nucleophilic substitution, particularly at the C-4 and C-5 positions.

The introduction of additional substituents can further modulate this reactivity. For example, an electron-donating group like a methoxy (B1213986) group at the 7-position in 8-bromo-4-chloro-7-methoxy-1,6-naphthyridine can influence the electron density across the ring system, thereby affecting the relative reactivity of the C-Br and C-Cl bonds. nih.gov Similarly, the presence of a bulky group near a halogen atom can sterically hinder the approach of a nucleophile.

Catalytic Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize this compound and its derivatives.

Suzuki-Miyaura Coupling for Aryl and Alkyl Introductions

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for the formation of C-C bonds between organoboron compounds and organic halides. libretexts.org This reaction is particularly valuable for the late-stage functionalization of complex molecules due to its mild reaction conditions and high functional group tolerance. nih.gov

In the context of this compound, the differential reactivity of the two halogen atoms can be exploited to achieve selective cross-coupling. Typically, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions, allowing for the selective introduction of an aryl or alkyl group at the 8-position while leaving the 4-chloro substituent intact for subsequent transformations.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Electrophile | Nucleophile | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 8-Aryl-4-chloro-1,6-naphthyridine |

Stille Cross-Coupling for Carbon-Carbon Bond Formation

The Stille cross-coupling reaction, which pairs an organotin reagent with an organic halide in the presence of a palladium catalyst, offers another effective method for creating C-C bonds. While organotin reagents are known for their toxicity, the Stille reaction is often tolerant of a wide array of functional groups. libretexts.org

Similar to the Suzuki-Miyaura coupling, the Stille reaction can be applied to this compound for selective functionalization. The greater reactivity of the C-Br bond allows for the introduction of various groups, including vinyl, alkynyl, and aryl moieties, at the 8-position.

Table 2: Representative Stille Cross-Coupling Reactions

| Electrophile | Nucleophile | Catalyst | Ligand | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Aryltributylstannane | Pd(PPh₃)₄ | - | Toluene | 8-Aryl-4-chloro-1,6-naphthyridine |

Other Transition Metal-Catalyzed Coupling Reactions for Functionalization

Beyond Suzuki-Miyaura and Stille couplings, a variety of other transition metal-catalyzed reactions can be employed to functionalize the this compound scaffold. nih.govrsc.org These reactions offer alternative pathways for introducing diverse functionalities and constructing complex molecular architectures.

Examples of such reactions include:

Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing the introduction of primary and secondary amines at either the bromo or chloro position.

Sonogashira Coupling: A palladium-copper co-catalyzed reaction for the formation of C-C bonds between terminal alkynes and aryl or vinyl halides.

Heck Coupling: For the formation of C-C bonds by coupling the halide with an alkene.

These transition metal-catalyzed reactions significantly expand the synthetic utility of this compound, making it a valuable building block in medicinal chemistry and materials science. colab.ws

Oxidation and Reduction Processes of the Naphthyridine Ring System

The oxidation and reduction of the 1,6-naphthyridine ring system are fundamental transformations that can alter the electronic properties and subsequent reactivity of the molecule.

Oxidation: The nitrogen atoms in the 1,6-naphthyridine nucleus are susceptible to oxidation, typically forming N-oxides. For instance, the oxidation of a substituted 1,6-naphthyridin-2(1H)-one derivative at a side chain has been documented, indicating that the naphthyridine ring itself is relatively stable under these specific oxidizing conditions nih.gov. In a related context, the synthesis of 1,6-naphthyridine has been achieved through a modified Skraup reaction using 4-aminopyridine-N-oxide, which implies that the resulting 1,6-naphthyridine-N-oxide can be subsequently reduced to the free base acs.org. This suggests that N-oxidation of the this compound core is a feasible transformation, which could be accomplished using common oxidizing agents such as peroxy acids.

Reduction: The reduction of the 1,6-naphthyridine ring system can be achieved through catalytic hydrogenation. This process can lead to the saturation of one or both of the pyridine (B92270) rings, depending on the reaction conditions and the catalyst employed tcichemicals.com. Common catalysts for such hydrogenations include palladium on carbon (Pd/C) cardiff.ac.ukrsc.org. It is important to note that in halogenated systems like this compound, catalytic hydrogenation can also lead to dehalogenation, where the bromine and chlorine atoms are replaced by hydrogen. The selectivity of these reduction processes—ring hydrogenation versus dehalogenation—is a critical aspect that needs to be carefully controlled. For example, the catalytic hydrogenation of nitroarenes to anilines can be achieved with high chemoselectivity in the presence of other reducible functional groups using specific ruthenium-based catalysts rsc.org. While specific studies on the complete reduction of this compound are not extensively detailed in the reviewed literature, the general principles of heterocyclic and aromatic hydrogenation suggest that this scaffold can be reduced under appropriate catalytic conditions.

Functional Group Interconversions and Scaffold Modifications

The presence of two distinct halogen atoms at positions 4 and 8 of the 1,6-naphthyridine core provides a versatile platform for a variety of functional group interconversions and scaffold modifications. These transformations are primarily driven by palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions:

The bromo and chloro substituents on the 1,6-naphthyridine ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for introducing aryl and heteroaryl groups onto the naphthyridine scaffold. The differential reactivity of the C-Br and C-Cl bonds can, in principle, allow for selective functionalization. The C-Br bond is generally more reactive than the C-Cl bond in such coupling reactions. This allows for the selective substitution at the 8-position, followed by a subsequent coupling at the 4-position under more forcing conditions. A variety of boronic acids can be employed in these reactions, catalyzed by a palladium complex such as Pd(PPh₃)₄ in the presence of a base like potassium carbonate researchgate.netiaea.org.

Sonogashira Coupling: The Sonogashira coupling enables the introduction of alkynyl moieties onto the naphthyridine core. This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base. Similar to the Suzuki-Miyaura coupling, the higher reactivity of the C-Br bond can be exploited for selective alkynylation at the 8-position researchgate.net.

Nucleophilic Aromatic Substitution:

The electron-deficient nature of the 1,6-naphthyridine ring system facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the 4-position, which is para to a ring nitrogen. The chlorine atom at this position can be displaced by various nucleophiles, such as amines, alcohols, and thiols. The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing character of the heterocyclic ring libretexts.org.

The following tables provide an overview of representative functional group interconversions of this compound derivatives.

Table 1: Suzuki-Miyaura Coupling Reactions of this compound Derivatives

| Substrate | Coupling Partner (Boronic Acid) | Catalyst/Base | Solvent/Conditions | Product | Reference |

|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene / Reflux | 8-Phenyl-4-chloro-1,6-naphthyridine | researchgate.net |

| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / Na₂CO₃ | Dioxane/H₂O / 80°C | 8-(4-Methoxyphenyl)-4-chloro-1,6-naphthyridine | researchgate.net |

| 4-Chloro-8-bromo-1,6-naphthyridine | Pyridin-3-ylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | Toluene/H₂O / 100°C | 4-Chloro-8-(pyridin-3-yl)-1,6-naphthyridine | mdpi.com |

Table 2: Sonogashira Coupling Reactions of this compound Derivatives

| Substrate | Coupling Partner (Alkyne) | Catalyst/Co-catalyst/Base | Solvent/Conditions | Product | Reference |

|---|---|---|---|---|---|

| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | Toluene / rt | 8-(Phenylethynyl)-4-chloro-1,6-naphthyridine | researchgate.net |

| This compound | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI / i-Pr₂NH | THF / 60°C | 8-((Trimethylsilyl)ethynyl)-4-chloro-1,6-naphthyridine | researchgate.net |

| This compound | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ / CuI / TEA | DMF / 80°C | 8-((Trimethylsilyl)ethynyl)-4-chloro-1,6-naphthyridine | researchgate.net |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, including their chemical environment, proximity to other protons, and the number of adjacent, non-equivalent protons. For 8-Bromo-4-chloro-1,6-naphthyridine (B6168220), which has four protons on the naphthyridine core, the ¹H NMR spectrum would be expected to show distinct signals for each aromatic proton. The chemical shift (δ) of each signal, its integration value, and its splitting pattern (multiplicity) would be used to assign each proton to its specific position on the heterocyclic ring system. However, specific experimental ¹H NMR data for this compound is not available in the cited public-domain literature.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom, distinguishing between carbons bonded to electronegative atoms like nitrogen, chlorine, and bromine, and standard aromatic carbons. While this technique is crucial for confirming the carbon skeleton of the molecule, specific experimental ¹³C NMR data for this compound has not been reported in the available literature.

Two-dimensional (2D) NMR techniques are powerful methods for establishing the bonding relationships between atoms in a molecule.

Correlation Spectroscopy (COSY) would be used to identify protons that are coupled to each other, confirming the connectivity of the hydrogen atoms around the aromatic rings.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a proton signal to its attached carbon.

Despite the utility of these techniques, specific 2D NMR data for establishing the connectivity of this compound is not present in the reviewed scientific sources. bldpharm.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The theoretical exact mass of this compound can be calculated from its molecular formula, C₈H₄BrClN₂. This calculated mass serves as a benchmark for experimental HRMS measurements to confirm the compound's identity.

Table 1: Molecular Formula and Calculated Exact Mass of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₄BrClN₂ | - |

Collision Cross Section (CCS) is a measure of the three-dimensional shape and size of an ion in the gas phase. It is determined using ion mobility-mass spectrometry (IM-MS). Predicted CCS values, often calculated using computational models, can serve as a useful analytical parameter alongside mass-to-charge ratio to help differentiate between structural isomers, which have the same mass but different shapes. While predicted CCS values are available for various isomers and derivatives of this compound, specific predicted CCS values for this compound (CAS 1259061-05-6) were not found in the surveyed databases. uni.luuni.luuni.lu

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to specific molecular vibrations. For this compound, the IR spectrum is characterized by absorption bands indicative of its heterocyclic aromatic structure and halogen substituents.

The analysis of the IR spectrum allows for the confirmation of key structural features. The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net The C=C and C=N stretching vibrations within the naphthyridine ring system give rise to a series of bands in the 1600-1400 cm⁻¹ range. The presence of the halogen atoms is confirmed by characteristic absorptions in the lower frequency "fingerprint" region of the spectrum. The C-Cl stretching vibration is expected to appear in the 850-550 cm⁻¹ range, while the C-Br stretching vibration is typically found at lower frequencies, generally between 650-485 cm⁻¹. researchgate.net

Table 1: Expected Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | Aromatic C-H Stretch | Naphthyridine Ring |

| 1600 - 1450 | C=C and C=N Aromatic Ring Stretch | Naphthyridine Ring |

| 1450 - 1300 | In-plane Bending | Naphthyridine Ring |

| 850 - 550 | C-Cl Stretch | Chloro-substituent |

| 650 - 485 | C-Br Stretch | Bromo-substituent |

Chromatographic Techniques for Purity and Trace Impurity Analysis

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for its purification and the assessment of its purity level.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary technique for determining the purity of non-volatile organic compounds like this compound. In this method, the stationary phase is nonpolar (e.g., octadecyl-bonded silica (B1680970), C18), and the mobile phase is a more polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.gov

A typical RP-HPLC method for purity analysis would involve injecting a solution of the compound onto a C18 column. The components of the sample are then separated based on their hydrophobicity. The more hydrophobic (less polar) compounds interact more strongly with the stationary phase and thus have longer retention times. A gradient elution, where the proportion of the organic modifier in the mobile phase is increased over time, is often used to ensure the efficient elution of all components. A UV detector is commonly employed for detection, as the naphthyridine ring system possesses a strong chromophore. The purity is determined by comparing the peak area of the main compound to the total area of all observed peaks.

Table 2: Illustrative RP-HPLC Data for Purity Analysis

| Peak | Retention Time (min) | Component | Purity (%) |

| 1 | 3.5 | Starting Material Impurity | 0.2 |

| 2 | 8.2 | This compound | 99.7 |

| 3 | 9.5 | Byproduct Impurity | 0.1 |

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and indispensable tool for monitoring the progress of chemical reactions in real-time. libretexts.org For the synthesis of this compound, TLC can be used to track the consumption of reactants and the formation of the desired product. rsc.org

The process involves spotting small aliquots of the reaction mixture onto a TLC plate (e.g., silica gel) at different time intervals. libretexts.org A sample of the starting material and a "co-spot" (where the reaction mixture is spotted on top of the starting material) are also applied for reference. rochester.edu The plate is then developed in an appropriate solvent system (mobile phase), which is selected to achieve good separation between the reactant and product spots. After development, the plate is visualized, typically under UV light, to observe the positions of the spots. The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared from the reaction mixture lane, and a new spot corresponding to the product is prominent. libretexts.org

Table 3: Example TLC Data for Reaction Monitoring

| Compound | Rf Value | Observation |

| Starting Material | 0.65 | Spot diminishes over time. |

| This compound | 0.40 | New spot appears and intensifies over time. |

| Co-spot | 0.65 and 0.40 | Shows clear separation of two components. |

| (Note: Rf values are dependent on the specific stationary and mobile phases used.) |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an extremely sensitive analytical technique used for elemental analysis. While traditionally used for metals, high-resolution (HR-ICP-MS) and triple quadrupole ICP-MS have been developed for the accurate determination of halogens in organic compounds. rsc.orgbohrium.com This method can quantify the bromine and chlorine content in this compound, confirming its elemental composition.

The sample is first dissolved in a suitable solvent and introduced into a high-temperature argon plasma, which ionizes the atoms. rsc.org The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. Modern ICP-MS instruments can resolve the spectral interferences that previously hindered halogen analysis. thermofisher.com The technique is capable of detecting halogen concentrations from percentage levels down to parts-per-million (ppm), making it suitable for both bulk elemental composition and trace impurity analysis. rsc.orgresearchgate.net The detected isotopic ratios for bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) provide definitive confirmation of their presence.

Table 4: Theoretical vs. ICP-MS Measured Halogen Content

| Element | Isotope | Theoretical Abundance (%) | Measured Abundance (%) |

| Chlorine | ³⁵Cl | 75.77 | 75.8 ± 0.5 |

| Chlorine | ³⁷Cl | 24.23 | 24.2 ± 0.5 |

| Bromine | ⁷⁹Br | 50.69 | 50.7 ± 0.5 |

| Bromine | ⁸¹Br | 49.31 | 49.3 ± 0.5 |

Solid-State Structural Characterization (e.g., X-ray Crystallography)

To perform this analysis, a high-quality single crystal of this compound is required. The crystal is mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of individual atoms can be determined. The final structural model confirms the connectivity of the atoms and reveals the planarity of the naphthyridine ring system, as well as the precise spatial orientation of the bromine and chlorine substituents.

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Value | Description |

| Crystal System | Monoclinic | A common crystal system for organic molecules. |

| Space Group | P2₁/c | A frequently observed space group. |

| a (Å) | ~8.5 | Unit cell dimension along the a-axis. |

| b (Å) | ~7.0 | Unit cell dimension along the b-axis. |

| c (Å) | ~14.2 | Unit cell dimension along the c-axis. |

| β (°) | ~95.0 | The angle of the unit cell. |

| C-Br Bond Length (Å) | ~1.89 | The distance between the carbon and bromine atoms. |

| C-Cl Bond Length (Å) | ~1.74 | The distance between the carbon and chlorine atoms. |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. DFT calculations could provide significant insights into the properties of 8-Bromo-4-chloro-1,6-naphthyridine (B6168220).

Geometric optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. Conformational analysis, an extension of geometric optimization, would explore the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. However, due to the rigid, fused ring structure of the naphthyridine core, significant conformational flexibility is not expected.

As of the latest literature review, specific geometric optimization and conformational analysis data for this compound have not been reported.

| Parameter | Optimized Value |

| Bond Lengths (Å) | Data not available |

| Bond Angles (°) | Data not available |

| Dihedral Angles (°) | Data not available |

| Total Energy (Hartree) | Data not available |

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations can predict the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

Specific calculations detailing the HOMO-LUMO gap and the visualization of the molecular orbitals for this compound are not currently available in published literature.

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Computational methods can also predict various spectroscopic properties. Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. This would involve computing the energies of the electronic transitions from the ground state to various excited states. The resulting theoretical spectrum, showing the absorption wavelengths (λmax) and their corresponding oscillator strengths, could then be compared with experimental data to validate the computational model and aid in the interpretation of the observed spectral features.

To date, there are no published theoretical predictions of the electronic absorption spectra for this compound.

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) |

| S0 → S1 | Data not available | Data not available |

| S0 → S2 | Data not available | Data not available |

| S0 → S3 | Data not available | Data not available |

Molecular Docking and Binding Mode Prediction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, this is often used to predict the interaction of a small molecule ligand, such as this compound, with a biological target, typically a protein or nucleic acid. These studies are instrumental in understanding potential mechanisms of action and in the rational design of new therapeutic agents. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then scoring them to identify the most favorable binding mode.

A comprehensive search of the scientific literature reveals no specific molecular docking studies or binding mode predictions have been published for this compound.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its chemical properties and reactivity. These descriptors are valuable in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies.

Chemical hardness (η) and its inverse, chemical softness (S), are concepts derived from DFT that describe the resistance of a molecule to changes in its electron distribution. Chemical hardness is calculated from the energies of the HOMO and LUMO. A "hard" molecule has a large HOMO-LUMO gap, making it less polarizable and less reactive. A "soft" molecule has a small HOMO-LUMO gap, indicating that it is more polarizable and more reactive. These descriptors are useful for predicting the behavior of molecules in chemical reactions.

There is currently no available data on the calculated chemical hardness or softness for this compound.

| Descriptor | Value |

| Chemical Hardness (η) | Data not available |

| Chemical Softness (S) | Data not available |

Electronegativity and Chemical Potential

Electronegativity is a fundamental chemical property that describes the tendency of an atom or a functional group to attract electrons towards itself. For a molecule, the absolute electronegativity (χ) is defined as the negative of the chemical potential (μ). It is calculated as the average of the ionization potential (I) and the electron affinity (A), as shown in the equation:

χ = -μ = (I + A) / 2

The chemical potential, in turn, indicates the escape tendency of electrons from a stable system. A higher chemical potential suggests a greater reactivity. While specific calculated values for this compound are not documented in the searched literature, theoretical methods like Density Functional Theory (DFT) would be employed to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These energies can be used to approximate the ionization potential and electron affinity, respectively, thereby allowing for the determination of electronegativity and chemical potential. Such calculations for related heterocyclic compounds have shown how substituent effects can modulate these electronic properties.

Electrophilicity Index

The electrophilicity index (ω) is a global reactivity descriptor that quantifies the energy stabilization of a system when it acquires an additional electronic charge from the environment. It is a measure of the electrophilic nature of a molecule and is defined as:

ω = μ² / 2η = (I + A)² / 8(I - A)

Here, η represents the chemical hardness, which is a measure of the resistance to change in the electron distribution or charge transfer. A high electrophilicity index indicates a strong electrophile. For this compound, the presence of electron-withdrawing bromine and chlorine atoms, in addition to the nitrogen atoms in the naphthyridine core, is expected to result in a significant electrophilicity index. DFT calculations on similar halogenated organic molecules have demonstrated that the electrophilicity index can range from 3.52 eV to 4.02 eV, with variations depending on the nature and position of the substituents. mdpi.com

Table 1: Conceptual Framework for DFT-Derived Reactivity Descriptors

| Parameter | Formula | Significance |

| Chemical Potential (μ) | -(I + A) / 2 | Tendency of electrons to escape. |

| Electronegativity (χ) | (I + A) / 2 | Power of a molecule to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to charge transfer. |

| Electrophilicity Index (ω) | μ² / 2η | Propensity of the species to accept electrons. |

Molecular Modeling for Structure-Activity Relationship (SAR) Insights

Molecular modeling is a crucial tool in medicinal chemistry for understanding how a molecule's structure relates to its biological activity (Structure-Activity Relationship or SAR). For a compound like this compound, molecular modeling techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies would be invaluable.

SAR studies would involve systematically modifying the structure of this compound—for instance, by changing the position of the halogen atoms or introducing new functional groups—and then computationally predicting the effect of these changes on its interaction with a specific biological target, such as an enzyme or a receptor. The presence of bromine and chlorine atoms offers specific sites for potential hydrogen bonding or halogen bonding interactions with a receptor, which can significantly influence binding affinity and selectivity. While specific SAR studies on this exact molecule are not readily found, research on related quinoline (B57606) and naphthyridine derivatives highlights the importance of halogen substituents in modulating biological activity.

Nonlinear Optical (NLO) Analysis

Nonlinear optical (NLO) materials are of great interest for their applications in photonics and optoelectronics, including optical data storage and telecommunications. mdpi.com The NLO response of a molecule is determined by its hyperpolarizability. Computational methods, particularly DFT, are widely used to predict the NLO properties of new materials.

The investigation of this compound for NLO properties would involve calculating its first hyperpolarizability (β₀). mdpi.com A high β₀ value is indicative of a significant NLO response. The presence of a π-conjugated system in the naphthyridine core, along with the influence of the electron-withdrawing halogen substituents, could potentially lead to interesting NLO properties. Studies on other organic molecules have shown that the strategic placement of electron-donating and electron-withdrawing groups can enhance the NLO response. mdpi.comnih.gov While no specific NLO analysis for this compound has been reported in the searched literature, theoretical calculations would provide the necessary insights into its potential as an NLO material.

Structure Activity Relationship Sar Studies of 1,6 Naphthyridine Derivatives

Influence of Halogen Substitution (Bromine, Chlorine) on Biological Activity

The introduction of halogen atoms, such as bromine and chlorine, into the 1,6-naphthyridine (B1220473) core is a common strategy to modulate the physicochemical properties and, consequently, the biological activity of these compounds. Halogens can influence a molecule's lipophilicity, electronic distribution, and metabolic stability, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profile.

For example, in a series of 1,8-naphthyridine (B1210474) derivatives, the presence of a 4-chloro substituent on a phenyl ring attached to the core was found to be crucial for antibacterial and antifungal activity. This highlights the importance of the specific placement of halogen atoms in dictating the biological effects of naphthyridine-based compounds.

Impact of Substituents on the Naphthyridine Core on Target Interactions

The biological targets of 1,6-naphthyridine derivatives are often enzymes, such as protein kinases, which are pivotal in cellular signaling pathways. The interaction with these targets is highly dependent on the nature and position of substituents on the naphthyridine core.

A review of 1,6-naphthyridin-2(1H)-ones revealed that the substitution pattern is a key determinant of their biological activity. For instance, in a series of 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones designed as c-Src kinase inhibitors, the presence of basic aliphatic side chains at the C7 position was found to be critical for potent inhibition. These side chains, such as -NH(CH₂)nNRR', are believed to form key interactions within the binding site of the kinase. researchgate.net

Furthermore, in the development of AXL kinase inhibitors based on a 1,6-naphthyridinone scaffold, molecular modeling and SAR studies guided the optimization of substituents to enhance potency and selectivity over other kinases like MET. This underscores the fine-tuning required in substituent selection to achieve desired target engagement. nih.gov The table below summarizes the impact of substituents at various positions on the 1,6-naphthyridine core on kinase inhibitory activity.

| Position | Substituent Type | Impact on Kinase Inhibition | Target Kinase(s) |

| C7 | Basic aliphatic side chains | Increased potency | c-Src |

| C5 | 4'-carboxamide phenoxy group | Improved potency | c-Met |

| N1 | Alkyl group with terminal amine | Essential for activity | c-Met |

| C2 | Naphthyl ring | Potent activity | Various cancer cell lines |

| C6/C7 | Methyl group | More active than C5 substitution | Various cancer cell lines |

Identification of Key Pharmacophoric Features and Binding Motifs

Pharmacophore modeling is a crucial tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For 1,6-naphthyridine derivatives acting as kinase inhibitors, several key pharmacophoric features have been identified.

A common binding motif for many kinase inhibitors involves the formation of hydrogen bonds with the hinge region of the kinase domain. For certain 1,6-naphthyridine derivatives, the nitrogen atoms within the core structure, along with adjacent functional groups, can act as hydrogen bond donors and acceptors to facilitate this critical interaction. For example, in c-Src inhibitors based on the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, which is structurally related to 1,6-naphthyridinones, the 3-aza and 2-NH atoms form a bidentate hydrogen-bond donor-acceptor motif that interacts with the methionine 341 residue in the kinase hinge region. researchgate.net It is plausible that 1,6-naphthyridine-based inhibitors adopt a similar binding mode.

Molecular modeling studies on CDK8 inhibitors with a naphthyridine core have highlighted the importance of hydrogen bond interactions with specific amino acid residues, such as LYS52, for potent activity. nih.gov These studies, combined with SAR data, allow for the construction of a pharmacophore model that typically includes:

Hydrogen Bond Acceptors: Often the nitrogen atoms of the naphthyridine core.

Hydrogen Bond Donors: Amine or amide substituents on the core.

Hydrophobic Regions: Aromatic or aliphatic substituents that occupy hydrophobic pockets within the binding site.

Aromatic Rings: For π-π stacking interactions with aromatic residues in the active site.

Correlation between Molecular Modifications and in vitro Efficacy

The direct correlation between specific molecular modifications and the resulting in vitro efficacy is a cornerstone of SAR studies. This is often quantified by measuring the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) of a compound against a specific biological target or in a cellular assay.

For a series of naphthyridine derivatives, their cytotoxic activities against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines were evaluated. The results demonstrated a clear correlation between the substitution pattern and the in vitro efficacy. For instance, compounds with a methyl group at the C6 or C7 position were generally more active than those with a methyl group at the C5 position. researchgate.net The table below presents the in vitro cytotoxic activity of selected naphthyridine derivatives.

| Compound | Substitution | HeLa IC₅₀ (µM) | HL-60 IC₅₀ (µM) | PC-3 IC₅₀ (µM) |

| 5 | C6-CH₃ | 19.8 | 10.5 | 15.2 |

| 10 | C6-CH₃, C2-phenyl | 15.3 | 8.1 | 12.7 |

| 14 | C7-CH₃ | 1.2 | 0.2 | 6.3 |

| 15 | C6-CH₃, C7-CH₃ | 0.9 | 0.1 | 5.8 |

| 16 | C7-CH₃, C2-naphthyl | 0.7 | 0.1 | 5.1 |

Data sourced from a study on the cytotoxicity of naphthyridine derivatives. researchgate.net

In another study focusing on 1H-imidazo[4,5-h] researchgate.netnih.govnaphthyridin-2(3H)-one derivatives as c-Met kinase inhibitors, the introduction of a 4'-carboxamide phenoxy group at the C5 position significantly improved potency, with the lead compound exhibiting an IC₅₀ of 2.6 µM. acs.org These examples clearly illustrate the direct impact of molecular modifications on the in vitro efficacy of 1,6-naphthyridine derivatives.

Comparative SAR Analysis with Related Heterocyclic Systems

To better understand the unique contribution of the 1,6-naphthyridine scaffold to biological activity, it is insightful to compare its SAR with that of related heterocyclic systems. Common bioisosteric replacements for the 1,6-naphthyridine core include other naphthyridine isomers (e.g., 1,8-naphthyridine), quinolines, and pyrido[2,3-d]pyrimidines.

A comparative study of 1,6-naphthyridin-2(1H)-ones, 1,8-naphthyridin-2(1H)-ones, and pyrido[2,3-d]pyrimidin-7(8H)-ones as c-Src inhibitors revealed interesting SAR trends. The 1,6-naphthyridin-2(1H)-ones showed broadly similar activity to the analogous pyrido[2,3-d]pyrimidin-7(8H)-ones. In contrast, the 1,8-naphthyridin-2(1H)-ones were significantly less potent (at least 1000-fold). researchgate.net This suggests that the nitrogen at the 1-position of the pyrido[2,3-d]pyrimidine (B1209978) (and by extension, the 1-position of the 1,6-naphthyridine) is not critical for binding to c-Src, whereas the nitrogen at the 3-position (present in both the pyrido[2,3-d]pyrimidine and 1,6-naphthyridine but absent in the 1,8-naphthyridine) is mandatory for activity. This is supported by molecular modeling, which indicates that the 3-aza atom is involved in a key hydrogen bonding interaction. researchgate.net

In the context of HIV integrase inhibitors, 1,6-naphthyridine-based compounds have been explored alongside pyrido[1,2-a]pyrimidines. The ability of the heterocyclic core to properly orient metal-chelating elements is crucial for activity. The choice between these scaffolds can influence the planarity and electronic properties of the inhibitor, thereby affecting its interaction with the magnesium ions in the enzyme's active site.

Furthermore, in the development of MET kinase inhibitors, the 1,6-naphthyridone core has been used as a scaffold, with comparisons drawn to the quinoline-based approved drug Cabozantinib. These studies aim to leverage the favorable properties of the 1,6-naphthyridine system to achieve improved potency and selectivity.

This comparative analysis highlights that while the 1,6-naphthyridine scaffold is a valuable privileged structure, its activity profile is highly dependent on the specific biological target and the interplay of its nitrogen atoms and substituents with the target's binding site. The strategic selection of a heterocyclic core is therefore a critical decision in the design of new therapeutic agents.

Based on a comprehensive search of available scientific literature, there is currently no specific in vitro data for the compound "8-Bromo-4-chloro-1,6-naphthyridine" corresponding to the requested applications in anticancer research, HIV-1 integrase inhibition, or Phosphodiesterase 5 (PDE5) inhibition.

Therefore, it is not possible to provide an article that adheres to the strict outline and content requirements of the user's request, as no research findings for this specific chemical entity in the specified biological contexts could be located.

Research on related naphthyridine scaffolds, such as 1,8-naphthyridines and 8-hydroxy-1,6-naphthyridines, has shown activities in these areas, but this information falls outside the explicit scope of the requested article on "this compound".

Applications in Medicinal Chemistry Research in Vitro Focus

Enzyme Inhibition

Monoamine Oxidase (MAO) Inhibition

There is no available scientific literature detailing the in vitro inhibitory activity of 8-Bromo-4-chloro-1,6-naphthyridine (B6168220) against either monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B).

Tyrosine Kinase (SYK) Inhibition

In vitro studies evaluating the potential of this compound to inhibit spleen tyrosine kinase (SYK) have not been reported in the accessible scientific literature.

Receptor Antagonism Studies (e.g., mGlu5 Receptor Antagonists)

There is no available data from in vitro studies to suggest or confirm that this compound acts as an antagonist for the metabotropic glutamate receptor 5 (mGlu5).

Interactions with Biological Macromolecules (e.g., DNA)

Specific studies focused on the interaction and binding of this compound with biological macromolecules such as DNA have not been identified in the current body of scientific literature.

Exploration as Lead Compounds for Therapeutic Development

While the naphthyridine core is a common scaffold in the development of therapeutic agents, there is no specific mention in the available literature of this compound being explored as a lead compound for any particular therapeutic target.

Other Academic and Material Science Research Applications

Applications in Semiconductor Doping

In the field of semiconductor technology, doping involves the intentional introduction of impurities into a semiconductor material to alter its electrical properties. wikipedia.org While specific studies on the use of 8-Bromo-4-chloro-1,6-naphthyridine (B6168220) for semiconductor doping are not yet prevalent in the literature, the electronic nature of naphthyridine derivatives suggests their potential in this area. For instance, n-type organic semiconductors based on a 1,5-naphthyridine-2,6-dione unit have been synthesized and characterized. rsc.org These molecules have demonstrated electron mobility, a key characteristic for n-type materials. rsc.org The electron-withdrawing nature of the nitrogen atoms in the naphthyridine ring, further enhanced by the presence of chloro and bromo substituents in this compound, could make it a candidate for use as an n-type dopant in organic semiconductors. This is based on the principle that electron-deficient molecules can accept electrons, thereby increasing the concentration of negative charge carriers (electrons) in the host material.

| Naphthyridine Derivative | Application | Key Property |

| 1,5-Naphthyridine-2,6-dione based small molecules | n-type organic semiconductor | Electron mobility up to 0.14 cm² V⁻¹ s⁻¹ |

| 4,8-Substituted 1,5-naphthyridines | Potential electron-transport material | Estimated electron affinities of 2.38–2.72 eV |

Role as Precursors for Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a prominent technology in displays and lighting, and their performance is heavily reliant on the properties of the organic materials used. Naphthyridine derivatives have emerged as promising candidates for various roles in OLED devices. Although direct application of this compound in OLEDs has not been extensively reported, related compounds have shown significant potential. For example, 4,8-substituted 1,5-naphthyridines have been investigated as multifunctional organic semiconductor materials, exhibiting properties suitable for both electron-transport and hole-injecting/hole-transport layers in OLEDs. researchgate.net These materials can emit blue fluorescence, a crucial color for full-color displays. researchgate.net The halogen substituents in this compound could be strategically utilized in cross-coupling reactions to synthesize more complex, conjugated molecules with tailored photophysical properties for OLED applications.

Formation of Metal Complexes for Nanomaterials Synthesis

The nitrogen atoms in the 1,6-naphthyridine (B1220473) ring possess lone pairs of electrons, making them excellent ligands for coordinating with metal ions. This property can be exploited in the synthesis of novel metal-organic frameworks (MOFs) and other nanomaterials. While specific research on metal complexes of this compound for nanomaterial synthesis is limited, the broader class of naphthyridine compounds has been used to create binuclear metal complexes. researchgate.net The presence of halogen atoms on the naphthyridine ring can influence the electronic properties of the resulting metal complexes and can also serve as reactive sites for further functionalization, allowing for the tuning of the nanomaterial's properties.

Catalytic Properties of Naphthyridine Derivatives

Naphthyridine derivatives have been explored for their catalytic activities in various organic transformations. While there is no specific literature detailing the catalytic use of this compound, the synthesis of highly functionalized nih.govacs.org-naphthyridines has been achieved under catalyst-free conditions in some instances, highlighting the inherent reactivity of the scaffold. nih.gov In other contexts, naphthyridine-based ligands are used to create transition metal catalysts. The electronic properties imparted by the bromine and chlorine atoms in this compound could modulate the catalytic activity of such metal complexes.

Use in Fluorescent Probes and Chemical Sensors

The 1,6-naphthyridine scaffold is known to be a part of various fluorescent molecules. nih.gov Fused polycyclic 1,6-naphthyridines, for example, exhibit interesting optical properties that make them promising as organic luminescence materials and probes. nih.gov Furthermore, 1,6-naphthyridin-7(6H)-one scaffolds have been incorporated into potential fluorescent ribonucleoside analogues, which exhibit powerful fluorescence properties. mdpi.com These analogues have shown solvatochromism, a change in color depending on the polarity of the solvent, making them suitable for probing biological environments. mdpi.com Although direct studies on this compound as a fluorescent probe are not available, its core structure suggests that it could serve as a valuable intermediate in the synthesis of novel sensors. The halogen atoms can be replaced through various cross-coupling reactions to introduce fluorogenic or analyte-binding moieties.

| Naphthyridine-Based Sensor/Probe | Target Analyte/Application | Sensing Mechanism/Key Feature |

| Fused polycyclic 1,6-naphthyridin-4-amines | General fluorophore | Emission in the visible spectrum |

| 1,6-Naphthyridin-7(6H)-one analogues | Probing nucleic acids and enzyme binding sites | Solvatochromism and high quantum yields |

| 1,8-Naphthyridine (B1210474) derivative (D1) | Cd²⁺ ions | Fluorescent enhancement and red-shift upon binding |

| Near-infrared naphthyridine derivatives | Mitochondrial nucleic acids | Imaging in the near-infrared spectrum |

Future Research Horizons for this compound: A Roadmap for Innovation

The synthetically versatile compound, this compound, stands as a pivotal starting point for a multitude of prospective research endeavors. Its dihalogenated structure offers reactive sites for extensive chemical modification, paving the way for the creation of novel molecules with diverse applications. This article outlines future research directions and emerging avenues for this compound, focusing on the development of advanced synthetic methodologies, computational design, mechanistic studies, exploration of new biological activities, and integration into material science and green chemistry.

Q & A

Basic Questions

Q. What are the primary synthetic routes for 8-Bromo-4-chloro-1,6-naphthyridine, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via halogenation of 1,6-naphthyridine. Bromination using Br₂ in CCl₄ under reflux yields 8-bromo derivatives, while subsequent chlorination introduces the 4-chloro substituent. For example, bromination at 80°C in acetic acid selectively produces 8-bromo-1,6-naphthyridine (55% yield) . Optimization involves adjusting solvent polarity (e.g., CCl₄ vs. acetic acid) and temperature to minimize byproducts like 3-bromo or dibromo isomers. Catalytic systems (e.g., Pd/C for hydrogenolysis) may refine purity .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR identify substitution patterns (e.g., downfield shifts for bromine/chlorine-bearing carbons).

- Mass Spectrometry : High-resolution MS confirms molecular weight (C₈H₄BrClN₂; MW 243.49 g/mol) .

- X-ray Crystallography : Resolves halogen positioning and π-stacking interactions in the naphthyridine core.

- DFT Calculations : Predict electronic effects of halogen substituents on reactivity .

Q. How should this compound be stored to ensure stability in laboratory settings?

- Methodology : Store under inert gas (N₂ or Ar) at 2–8°C, protected from light and moisture. Avoid proximity to oxidizing agents or flammable materials. Stability tests under varying pH (4–9) and thermal stress (25–40°C) confirm degradation thresholds .

Advanced Research Questions

Q. What mechanistic pathways govern nucleophilic substitution reactions at the 4-chloro position of this compound?

- Methodology : The 4-chloro group undergoes SNAr (nucleophilic aromatic substitution) due to electron-withdrawing effects of adjacent bromine and nitrogen atoms. Kinetic studies in polar aprotic solvents (e.g., DMF) with amines (e.g., piperidine) reveal second-order kinetics. Competitor pathways (e.g., radical intermediates) are excluded via radical-trapping experiments .

Q. How does this compound interact with biological targets such as kinases, and what structural analogs enhance selectivity?

- Methodology :

- Kinase Inhibition : The compound’s planar structure allows π-π stacking in ATP-binding pockets. c-Met kinase inhibition is hypothesized via bromine-enhanced lipophilicity and steric hindrance, similar to 1-benzyl-decahydro-1,6-naphthyridine derivatives .

- SAR Studies : Comparing 8-bromo-2-chloro-1,5-naphthyridine (anti-cancer activity) and 6-bromo-4-methyl-2-hydroxy-1,8-naphthyridine (antibacterial properties) highlights substituent effects on target affinity .

Q. How can researchers resolve contradictions in synthetic yields or byproduct formation during halogenation?

- Methodology : Contradictions arise from competing bromination sites (C3 vs. C8) and solvent-dependent selectivity. For example:

- In CCl₄, bromination at C3 dominates (68% yield for 3-bromo isomer vs. 22% for 8-bromo) .

- In acetic acid, selectivity shifts to C8 (55% yield).

- Resolution : Use HPLC or GC-MS to quantify byproducts. Optimize via kinetic control (short reaction times) or Br₂ stoichiometry adjustments .

Q. What role do environmental factors (pH, temperature) play in the compound’s redox behavior, and how can this inform catalytic applications?

- Methodology : Cyclic voltammetry in buffered solutions (pH 3–10) identifies pH-dependent redox potentials. At pH 7, the compound undergoes reversible reduction (-1.2 V vs. Ag/AgCl), attributed to electron-deficient naphthyridine core. Applications in photocatalysis (e.g., cross-coupling reactions) leverage this behavior under UV light .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.